Diiodoacetylene

Description

BenchChem offers high-quality Diiodoacetylene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diiodoacetylene including the price, delivery time, and more detailed information at info@benchchem.com.

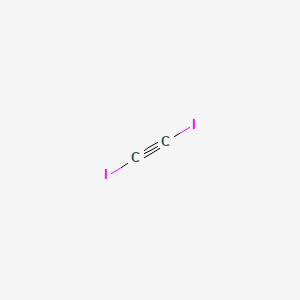

Structure

3D Structure

Properties

CAS No. |

624-74-8 |

|---|---|

Molecular Formula |

C2I2 |

Molecular Weight |

277.83 g/mol |

IUPAC Name |

1,2-diiodoethyne |

InChI |

InChI=1S/C2I2/c3-1-2-4 |

InChI Key |

XANKMCMFEJCODV-UHFFFAOYSA-N |

Canonical SMILES |

C(#CI)I |

Origin of Product |

United States |

Foundational & Exploratory

Diiodoacetylene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diiodoacetylene (C₂I₂) is a linear, highly reactive organoiodine compound with the structure I-C≡C-I.[1] As the simplest dihalogenated alkyne, it serves as a valuable building block in organic synthesis and a potent ditopic halogen bond donor in supramolecular chemistry.[2][3] This guide provides an in-depth overview of the fundamental properties, synthesis, reactivity, and potential applications of diiodoacetylene, with a focus on its relevance to researchers in chemistry and drug development. Despite its utility, diiodoacetylene is a hazardous material, being sensitive to shock, heat, and friction, and requires careful handling.[1][4]

Core Properties

Diiodoacetylene is a white, volatile solid with a strong, unpleasant odor.[1][5] It is soluble in organic solvents but insoluble in water.[1][5] A key characteristic of diiodoacetylene is its ability to act as a strong halogen bond donor, forming adducts with various Lewis bases.[1][3]

Physical and Chemical Properties

A summary of the key physical and chemical properties of diiodoacetylene is presented in Table 1.

| Property | Value | Reference(s) |

| Chemical Formula | C₂I₂ | [1] |

| Molar Mass | 277.831 g/mol | [1] |

| Appearance | White, volatile solid | [1] |

| Melting Point | 78.5 - 82 °C | [5][6] |

| Boiling Point | 190.4 °C at 760 mmHg | [6] |

| Density | 3.367 - 3.43 g/cm³ | [1][6] |

| CAS Number | 624-74-8 | [6] |

| Structure | Linear (I-C≡C-I) | [1] |

| Solubility | Soluble in organic solvents, insoluble in water | [1][5] |

| Stability | Explodes above 80 °C; shock, heat, and friction sensitive | [1][4] |

Spectroscopic Data

Raman Spectroscopy: The vibrational Raman spectrum of diiodoacetylene shows the following peaks: 191.3, 310.2, 627.0, 688.2, and 2109.4 cm⁻¹. These correspond to the fundamental vibrational modes of the linear molecule.[4]

Mass Spectrometry: Mass spectrometric studies have been conducted on diiodoacetylene, providing information on its ionization and fragmentation patterns.[7]

Synthesis of Diiodoacetylene

Several methods for the synthesis of diiodoacetylene have been reported, with modern approaches offering improved safety and convenience over classical methods.

Modern Synthetic Protocol: Iodination of Trimethylsilylacetylene

A convenient and modern synthesis of diiodoacetylene involves the iodination of trimethylsilylacetylene. This method is often preferred due to its milder conditions and better control over the reaction.[1][3]

Experimental Protocol: Synthesis from Trimethylsilylacetylene

-

Reactants: Trimethylsilylacetylene (Me₃SiC≡CH), n-Butyllithium (n-BuLi), Iodine (I₂).

-

Procedure:

-

Trimethylsilylacetylene is dissolved in an appropriate anhydrous solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C).

-

A solution of n-butyllithium is added dropwise to deprotonate the acetylene (B1199291), forming the lithium acetylide.

-

A solution of iodine in the same solvent is then added to the reaction mixture. The iodine undergoes oxidative addition to the acetylide, followed by elimination to yield bis(trimethylsilyl)acetylene.

-

Subsequent iodination and desilylation steps, often involving an iodine monochloride (ICl) solution, lead to the formation of diiodoacetylene.

-

The product is then isolated and purified, typically by crystallization.

-

-

Note: This is a generalized procedure. For detailed experimental parameters, refer to the primary literature.[3]

Classical Synthetic Protocol: From Acetylene Gas

Older methods for synthesizing diiodoacetylene involve the direct reaction of acetylene gas with an iodinating agent. These methods are often less favored due to the use of gaseous acetylene and potentially hazardous reaction conditions.

Experimental Protocol: Synthesis from Acetylene and Iodine

-

Reactants: Acetylene gas (C₂H₂), Iodine (I₂), Potassium Iodide (KI), Potassium Hydroxide (B78521) (KOH).

-

Procedure:

-

A solution of potassium hydroxide is placed in a flask equipped for gas introduction and stirring.

-

A rapid stream of acetylene gas is passed through the solution while it is strongly cooled and stirred.

-

A solution of iodine and potassium iodide in water is added dropwise until the iodine color persists.

-

The precipitated diiodoacetylene is filtered, washed with water, and dried in a desiccator.[5]

-

-

Safety Precaution: This reaction should be performed in a well-ventilated fume hood with appropriate safety measures due to the use of flammable acetylene gas and the explosive nature of the product.

The logical workflow for the classical synthesis of diiodoacetylene from calcium carbide (as an acetylene source) is depicted in the following diagram.

Caption: Classical synthesis pathway of diiodoacetylene.

Chemical Reactivity

Diiodoacetylene's reactivity is dominated by the presence of the electron-deficient carbon-carbon triple bond and the two carbon-iodine bonds, making it a versatile reagent in organic synthesis.

Halogen Bonding

Diiodoacetylene is a potent ditopic halogen bond donor, meaning both iodine atoms can participate in halogen bonding interactions.[2][3] It forms strong, linear halogen bonds with a variety of Lewis bases, including nitrogen and oxygen-containing molecules.[3] This property is of significant interest in crystal engineering and the design of supramolecular assemblies.

Nucleophilic Substitution

The iodine atoms in diiodoacetylene can be displaced by nucleophiles. The reaction of a tungsten(II)-coordinated diiodoacetylene complex with benzylamine (B48309) results in a dual nucleophilic substitution at the alkyne moiety.[6] This reactivity opens avenues for the synthesis of novel heteroatom-substituted alkynes.

Cycloaddition Reactions

The electron-deficient triple bond of diiodoacetylene makes it a good candidate for participating in cycloaddition reactions, such as [3+2] dipolar cycloadditions. These reactions are powerful tools for the construction of five-membered heterocyclic rings, which are common motifs in pharmaceuticals.[8][9]

The general scheme for a [3+2] cycloaddition involving diiodoacetylene is shown below.

Caption: [3+2] Cycloaddition with diiodoacetylene.

Applications in Drug Development

While there are no specific drugs in the market that are synthesized directly from diiodoacetylene, its structural motifs and reactivity patterns are highly relevant to medicinal chemistry and drug discovery. The acetylene group is a recognized privileged structure in drug design, appearing in numerous approved pharmaceuticals.[10][11]

Diiodoacetylene as a Synthon

A synthon is a conceptual unit within a molecule that assists in the planning of a synthesis. Diiodoacetylene can be considered a valuable synthon for introducing the diiodoethynyl or ethynyl (B1212043) functionality into a target molecule. This is particularly relevant for the synthesis of complex molecules where a rigid, linear linker is desired.

Potential Roles in Medicinal Chemistry

-

Scaffold Hopping and Analogue Synthesis: The reactivity of diiodoacetylene allows for the facile introduction of various substituents through nucleophilic substitution, making it a useful tool for generating libraries of analogues for structure-activity relationship (SAR) studies.

-

Bioorthogonal Chemistry: While not explicitly reported for diiodoacetylene, the reactivity of alkynes is central to click chemistry, a set of bioorthogonal reactions widely used in chemical biology and drug discovery for target identification and validation.[10] The potential for diiodoacetylene to participate in such reactions warrants further investigation.

-

Halogen Bonding in Drug Design: The ability of diiodoacetylene to form strong halogen bonds could be exploited in rational drug design to enhance binding affinity and selectivity to biological targets.[3]

The following diagram illustrates the potential workflow for utilizing diiodoacetylene in a drug discovery context.

Caption: Diiodoacetylene in a drug discovery workflow.

Safety and Handling

Diiodoacetylene is a hazardous substance that requires strict safety protocols.

-

Explosion Hazard: It is sensitive to heat, shock, and friction, and can decompose explosively at temperatures above 80 °C.[1][4]

-

Toxicity: It is reported to be extremely toxic.[4]

-

Handling: All manipulations should be carried out in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] It should be stored in a cool, dark place, away from light, as it can decompose with the separation of iodine.[4][5] Due to its volatility, it should not be dried in a vacuum.[2]

Conclusion

Diiodoacetylene is a molecule with a rich chemistry and significant potential for applications in organic synthesis and materials science. For researchers in drug development, its value lies in its utility as a versatile building block for creating novel molecular architectures. The combination of its linear geometry, reactivity, and strong halogen bonding capabilities makes it an intriguing tool for the design and synthesis of new therapeutic agents. However, its inherent instability and toxicity necessitate that all work with this compound be conducted with the utmost care and adherence to safety protocols. Further research into the spectroscopic characterization and specific applications of diiodoacetylene in medicinal chemistry is warranted to fully unlock its potential.

References

- 1. sciencemadness.org [sciencemadness.org]

- 2. prepchem.com [prepchem.com]

- 3. Diiodoacetylene - Wikipedia [en.wikipedia.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Sciencemadness Discussion Board - Diiodoacetylene - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. Dual nucleophilic substitution at a W(ii) η2-coordinated diiodo acetylene leading to an amidinium carbyne complex - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. s3.smu.edu [s3.smu.edu]

- 9. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 10. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. guidechem.com [guidechem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Diiodoacetylenes and Diiodoethenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of diiodoacetylene (C₂I₂) and the geometric isomers of 1,2-diiodoethene (B11823565) (C₂H₂I₂). These compounds, rich in iodine content and possessing unique electronic features, are valuable building blocks in organic synthesis and have potential applications in medicinal chemistry and materials science. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering structured data, in-depth experimental protocols, and visualizations to facilitate a thorough understanding of these molecules.

Diiodoacetylene (C₂I₂)

Diiodoacetylene is a linear molecule with two iodine atoms triple-bonded to two carbon atoms. It is a highly reactive and potentially explosive compound that should be handled with extreme caution.

Physical and Chemical Properties

Diiodoacetylene is a white, volatile solid that is soluble in organic solvents.[1] It is sensitive to shock, heat, and friction, with a decomposition temperature of approximately 125°C.[1][2] It is also light-sensitive and can decompose to produce iodine.[3] Due to its linear structure, diiodoacetylene is a strong halogen bond donor.[1]

Table 1: Physical Properties of Diiodoacetylene

| Property | Value | Reference(s) |

| Molecular Formula | C₂I₂ | [4] |

| Molecular Weight | 277.83 g/mol | [4] |

| Appearance | White crystalline solid | [1][2] |

| Melting Point | 78.5 - 82 °C | [2] |

| Density | 3.43 g/cm³ | [5] |

| Solubility | Soluble in alcohol, ether | [2] |

| InChIKey | XANKMCMFEJCODV-UHFFFAOYSA-N | [5] |

Experimental Protocols

Warning: Diiodoacetylene is a toxic and shock-sensitive explosive. This synthesis should only be performed by trained professionals in a controlled laboratory setting with appropriate safety measures in place.

Two common methods for the preparation of diiodoacetylene are presented below.

Method 1: From Acetylene (B1199291) and Iodine/Potassium Iodide [2]

This method involves the reaction of acetylene gas with an aqueous solution of iodine and potassium iodide in the presence of a base.

-

Materials:

-

Potassium hydroxide (B78521) (0.5 N solution)

-

Acetylene gas (washed with a basic lead acetate (B1210297) solution)

-

Iodine (32 g)

-

Potassium iodide (35 g)

-

Distilled water (25 ml)

-

Ligroin (for recrystallization, if necessary)

-

-

Procedure:

-

Place 300 ml of a 0.5 N potassium hydroxide solution into a flask equipped with a dropping funnel, a mechanical or magnetic stirrer, and a gas inlet tube.

-

Pass a rapid stream of washed acetylene gas through the solution while stirring and cooling the flask.

-

From the dropping funnel, add a solution of 32 g of iodine and 35 g of potassium iodide in 25 ml of water dropwise until the color of the iodine persists in the reaction mixture. This addition should take approximately 30-40 minutes.

-

The precipitated diiodoacetylene is then filtered off, washed with water, and dried in a desiccator.

-

If necessary, the product can be recrystallized from ligroin.

-

Method 2: From Acetylene and Sodium Hypochlorite (B82951)/Potassium Iodide [2][3]

This method generates diiodoacetylene by reacting acetylene with in-situ generated sodium hypoiodite.

-

Materials:

-

Potassium iodide (20 g)

-

1 N Sodium hydroxide solution (100 ml)

-

Acetylene gas

-

1 N Sodium hypochlorite solution (approx. 150 ml)

-

Phosphorus pentoxide (for drying)

-

-

Procedure:

-

Pass acetylene gas into a solution of 20 g of potassium iodide in 100 ml of 1 N sodium hydroxide with stirring and ice-cooling.

-

Simultaneously, add approximately 150 ml of 1 N sodium hypochlorite solution dropwise until the initial yellow color no longer appears.

-

Collect the precipitated white diiodoacetylene by filtration, wash with water, and drain well.

-

Dry the product in a desiccator over phosphorus pentoxide. Do not dry in a vacuum due to its volatility.

-

Diiodoacetylene can be purified by recrystallization from ligroin.[2] It is important to handle the purified compound with care due to its instability.

Spectroscopic Data

Due to its instability and tendency to broaden NMR signals, detailed spectroscopic data for diiodoacetylene is limited.[6] However, its Raman spectrum shows a strong absorption at 2100 cm⁻¹, confirming the C≡C stretching mode.[6]

Logical Relationships

The synthesis of diiodoacetylene involves the electrophilic addition of iodine to the acetylene triple bond. The reaction mechanism can be visualized as a stepwise process.

1,2-Diiodoethene (C₂H₂I₂)

1,2-Diiodoethene exists as two geometric isomers: cis-(Z) and trans-(E). These isomers exhibit distinct physical and chemical properties.

Physical and Chemical Properties

The physical properties of the cis and trans isomers of 1,2-diiodoethene are summarized in the table below. The trans isomer is generally more stable than the cis isomer.[7]

Table 2: Physical Properties of cis- and trans-1,2-Diiodoethene

| Property | cis-(Z)-1,2-Diiodoethene | trans-(E)-1,2-Diiodoethene | Reference(s) |

| Molecular Formula | C₂H₂I₂ | C₂H₂I₂ | [8][9] |

| Molecular Weight | 279.85 g/mol | 279.85 g/mol | [8][9] |

| Appearance | Liquid | Crystalline solid | [1][10] |

| Melting Point | -14 °C | 73 °C | [11] |

| Boiling Point | 188 °C | 191 °C | [11] |

| Density | 3.066 g/cm³ (at 15°C) | - | |

| Dipole Moment | 0.75 D | 0.00 D | [11] |

| Dielectric Constant | 4.46 | 3.19 | [11] |

| InChIKey | CVOGMKGEVNGRSK-UPHRSURJSA-N | CVOGMKGEVNGRSK-OWOJBTEDSA-N | [1][10] |

Experimental Protocols

The direct iodination of acetylene typically yields the trans isomer as the major product.[12]

-

Materials:

-

Acetylene gas (purified)

-

Iodine

-

Potassium iodide

-

Sodium hydroxide solution

-

Distilled water

-

-

Procedure: [12]

-

Prepare a 0.2 N solution of iodine in aqueous potassium iodide.

-

Bubble purified acetylene gas through this solution.

-

Maintain a slight over-pressure of acetylene for 2 days.

-

Filter the crude crystals of trans-1,2-diiodoethene.

-

Wash the crystals with potassium iodide solution, sodium hydroxide solution, and water.

-

Dry the crystals between filter papers.

-

Recrystallize the product from ethanol to yield pure trans-1,2-diiodoethene.

-

A stereoselective synthesis of (Z)-1-iodo-1-alkenes can be achieved via the reaction of β-oxido phosphonium (B103445) ylides with 1,2-diiodoethane.[13] This methodology can be adapted for the synthesis of cis-1,2-diiodoethene. A general representation of this approach is outlined below.

Spectroscopic Data

Table 3: Spectroscopic Data for cis- and trans-1,2-Diiodoethene

| Data Type | cis-(Z)-1,2-Diiodoethene | trans-(E)-1,2-Diiodoethene | Reference(s) |

| ¹H NMR (CDCl₃, δ ppm) | ~6.66 (s, 2H) | ~7.0 (s, 2H) | [14] (by analogy) |

| ¹³C NMR (CDCl₃, δ ppm) | ~80 | ~76 | (Estimated) |

| IR (cm⁻¹) | C-H stretch: ~3023C=C stretch: ~1560 | C-H stretch: ~3026C=C stretch: ~1537 | [3] |

| Mass Spec (m/z) | 279 (M⁺), 152 (M⁺-I), 127 (I⁺) | 279 (M⁺), 152 (M⁺-I), 127 (I⁺) | [15] (fragmentation pattern) |

Crystal Structure

Applications in Drug Development and Research

While direct applications of diiodoacetylene and 1,2-diiodoethene in pharmaceuticals are not widespread, their unique reactivity makes them valuable intermediates in the synthesis of more complex molecules with potential biological activity.

-

Antiviral Agents: Dihaloethyl-substituted deoxyuridines have been synthesized and shown to possess antiviral and cytotoxic activity.[3] The synthesis of these compounds can involve the addition of interhalogen compounds to a vinyl group, a reaction class to which the iodination of acetylene belongs.

-

Natural Product Synthesis: Acetylenic compounds are found in various natural products with interesting biological activities.[16] Diiodoacetylene can serve as a precursor for the synthesis of more complex alkynes.

-

Cross-Coupling Reactions: The carbon-iodine bonds in 1,2-diiodoethene are susceptible to various cross-coupling reactions (e.g., Suzuki, Stille), allowing for the stereoselective synthesis of highly substituted alkenes, which are common motifs in pharmaceutical compounds.

-

Bioactive Compound Synthesis: The development of synthetic methods for creating biologically active compounds is an active area of research.[17][18] The reactivity of diiodo compounds provides a platform for the introduction of various functional groups.

Safety Information

-

Diiodoacetylene: As mentioned previously, diiodoacetylene is a highly toxic and explosive compound. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. It is sensitive to heat, shock, and friction.[2][3]

-

1,2-Diiodoethene: While less hazardous than diiodoacetylene, 1,2-diiodoethene is still an irritant and should be handled with care. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

Diiodoacetylene and the isomers of 1,2-diiodoethene are versatile chemical compounds with distinct physical and chemical properties. Their synthesis, particularly of the highly reactive diiodoacetylene, requires careful handling and adherence to established safety protocols. The ability to stereoselectively synthesize the cis and trans isomers of 1,2-diiodoethene opens up avenues for their use in the construction of complex organic molecules. While their direct application in drug development is limited, their role as synthetic intermediates in the preparation of bioactive compounds highlights their importance for the research and pharmaceutical communities. This guide provides a foundational understanding of these compounds, which will hopefully aid in their safe and effective utilization in the laboratory.

References

- 1. (Z)-1,2-diiodoethene [stenutz.eu]

- 2. 1,2-Diiodoethane | C2H4I2 | CID 12224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of 5-[1-hydroxy (or methoxy)-2,2-dihaloethyl]-2'- deoxyuridines with antiviral and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Ethane, 1,2-diiodo- [webbook.nist.gov]

- 6. 1,2-DIIODOETHANE(624-73-7) 1H NMR spectrum [chemicalbook.com]

- 7. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis [mdpi.com]

- 8. (Z)-1,2-Diiodoethylene | C2H2I2 | CID 5463341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (E)-1,2-Diiodoethylene | C2H2I2 | CID 5378102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (E)-1,2-diiodoethene [stenutz.eu]

- 11. researchgate.net [researchgate.net]

- 12. prepchem.com [prepchem.com]

- 13. A stereoselective synthesis of (Z)-1-iodo-1-alkenes | Semantic Scholar [semanticscholar.org]

- 14. rsc.org [rsc.org]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. Biosynthesis and Function of Polyacetylenes and Allied Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Special Issue “Development and Synthesis of Biologically Active Compounds” - PMC [pmc.ncbi.nlm.nih.gov]

Diiodoacetylene: A Comprehensive Technical Guide on its Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diiodoacetylene (C₂I₂) is a linear, volatile, and highly reactive organoiodine compound with the structure I-C≡C-I. First synthesized in the late 19th century, it has garnered interest for its unique chemical properties and potential applications in organic synthesis and materials science. This technical guide provides a comprehensive overview of the discovery and history of diiodoacetylene, detailed experimental protocols for its synthesis, a compilation of its key quantitative data, and a discussion of its chemical reactivity and handling precautions.

Discovery and Historical Context

The history of diiodoacetylene is intertwined with the early explorations of acetylene (B1199291) chemistry. While the exact date of its first synthesis is not definitively documented, early investigations into the reactions of acetylene with halogens laid the groundwork.

A significant early method for the preparation of diiodoacetylene involved the reaction of calcium carbide (CaC₂) with iodine.[1] Henri Moissan, a Nobel laureate known for his work on fluorine and the development of the electric arc furnace, extensively studied the reactions of calcium carbide, paving the way for acetylene chemistry.[2][3][4] Although Moissan's direct involvement in diiodoacetylene synthesis is not explicitly detailed in the provided search results, his foundational work with calcium carbide was crucial for subsequent developments.[2][3][4]

Another historical synthesis route involved the reaction of silver acetylide with iodine.[5] This method, while effective, presented significant safety hazards due to the explosive nature of silver acetylide.

The early synthesis and characterization of diiodoacetylene were challenging due to its instability and propensity to explode upon heating or mechanical shock.[6][7] It is a white, volatile solid that is soluble in organic solvents.[6]

Synthesis of Diiodoacetylene

Several methods have been developed for the synthesis of diiodoacetylene. Below are detailed protocols for some of the key methods.

Synthesis from Calcium Carbide and Iodine

This historical method is notable for its use of readily available starting materials.

Experimental Protocol:

Warning: This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions, including a blast shield, due to the potential for explosion.

Materials:

-

Calcium Carbide (CaC₂)

-

Iodine (I₂)

-

Solvent (e.g., diethyl ether)

Procedure:

-

In a reaction flask equipped with a stirrer and a reflux condenser, suspend finely powdered calcium carbide in an inert solvent such as diethyl ether.

-

Slowly add a solution of iodine in the same solvent to the calcium carbide suspension with vigorous stirring.

-

The reaction is exothermic and should be cooled in an ice bath to maintain a controlled temperature.

-

After the addition of iodine is complete, continue stirring the mixture for several hours at room temperature.

-

Filter the reaction mixture to remove unreacted calcium carbide and calcium iodide byproduct.

-

Carefully evaporate the solvent from the filtrate under reduced pressure to obtain crude diiodoacetylene.

-

The crude product can be purified by sublimation or recrystallization from a suitable solvent.

Logical Relationship of the Synthesis Process:

Caption: Synthesis of Diiodoacetylene from Calcium Carbide.

Synthesis via Iodination of an Acetylene Source (Dehn's Method)

A common laboratory preparation is a modified version of the method developed by Dehn.[7] This procedure involves the in-situ generation of hypoiodite, which then reacts with acetylene.

Experimental Protocol:

Warning: Diiodoacetylene is toxic and a shock, heat, and friction-sensitive explosive.[7] This procedure must be carried out with extreme caution.

Materials:

-

Potassium iodide (KI)

-

Distilled water

-

Sodium hypochlorite (B82951) solution (12.5%)

-

Acetylene gas (generated from calcium carbide and water)

Procedure:

-

Dissolve 3 g of potassium iodide in 40 mL of distilled water in a 100 mL measuring cylinder.[7]

-

Bubble a steady stream of acetylene gas, generated from the reaction of calcium carbide with water, through the potassium iodide solution.[7]

-

Slowly add a 12.5% solution of sodium hypochlorite to the bubbling solution. The solution will turn reddish-amber and then pale yellow.[7]

-

Continue the slow addition of the hypochlorite solution until a flocculent white precipitate of diiodoacetylene forms and the addition of hypochlorite no longer results in a yellow color.[7]

-

Filter the precipitate and wash it with cold water.[7]

-

Dry the product in a dark place as it is light-sensitive. Due to its volatility, it should be stored in a covered container.[7]

Reaction Pathway:

Caption: Reaction pathway for the synthesis of diiodoacetylene via Dehn's method.

Quantitative Data

A summary of the key quantitative data for diiodoacetylene is presented in the tables below.

Physical and Thermodynamic Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₂I₂ | [6] |

| Molar Mass | 277.831 g·mol⁻¹ | [6] |

| Appearance | White, volatile solid | [6] |

| Density | 3.43 g/cm³ | [6] |

| Melting Point | 81-82 °C | [7] |

| Boiling Point | Explodes above 80 °C | [6] |

| Enthalpy of Formation (ΔfH°) | 460.2 ± 8.4 kJ/mol | [8] |

Structural and Spectroscopic Data

| Property | Value | Reference(s) |

| Molecular Structure | Linear (I-C≡C-I) | [6] |

| C-I Bond Length | ~2.00 Å | |

| C≡C Bond Length | ~1.20 Å | |

| Symmetry | D∞h | |

| Vibrational Frequencies (cm⁻¹) | ν₁(Σg⁺): ~183 (Raman), ν₂(Σg⁺): ~2102 (Raman), ν₃(Σu⁺): ~310 (IR), ν₄(Πg): ~105 (Raman), ν₅(Πu): ~270 (IR) | [9][10] |

Chemical Reactivity and Handling

Diiodoacetylene is a highly reactive compound. Its primary hazard is its explosive nature, being sensitive to heat, shock, and friction.[6][7] It is also reported to be toxic.[7]

It acts as a strong halogen bond donor, a property that has been explored in crystal engineering.[6][11] The iodine atoms in diiodoacetylene can participate in halogen bonding interactions with Lewis bases.

Reactions involving diiodoacetylene should always be conducted on a small scale with appropriate safety measures in place, including the use of a blast shield and personal protective equipment. Due to its volatility and light sensitivity, it should be stored in a cool, dark, and well-ventilated area in a tightly sealed container.[7]

Conclusion

Diiodoacetylene remains a compound of significant interest due to its unique structural and electronic properties. While its synthesis and handling require considerable care due to its instability, it serves as a valuable building block in specialized areas of chemical synthesis and materials science. This guide has provided a comprehensive overview of its history, detailed synthetic procedures, and key physical and chemical data to aid researchers in their exploration of this fascinating molecule.

References

- 1. Direct Synthesis of Organic Compounds Using Calcium Carbide as the Acetylene Source [manu56.magtech.com.cn]

- 2. Henri Moissan - Wikipedia [en.wikipedia.org]

- 3. Henri Moissan | Nobel Prize, Nobel Laureate, Fluorine | Britannica [britannica.com]

- 4. nobelprize.org [nobelprize.org]

- 5. Incendiary silver | Exhibition chemistry | RSC Education [edu.rsc.org]

- 6. Diiodoacetylene - Wikipedia [en.wikipedia.org]

- 7. sciencemadness.org [sciencemadness.org]

- 8. atct.anl.gov [atct.anl.gov]

- 9. pubs.aip.org [pubs.aip.org]

- 10. Vibrational Spectrum of Diiodoacetylene | Semantic Scholar [semanticscholar.org]

- 11. Diiodoacetylene: compact, strong ditopic halogen bond donor - CrystEngComm (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to Diiodoacetylene (CAS Number 624-74-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diiodoacetylene (C₂I₂) is a linear, volatile, white solid organoiodine compound with the CAS number 624-74-8. While it is a powerful building block in organic synthesis and a notable halogen bond donor in supramolecular chemistry, its inherent instability and high toxicity necessitate careful handling. This technical guide provides a comprehensive overview of diiodoacetylene, including its chemical and physical properties, detailed experimental protocols for its synthesis, spectroscopic data, and safety information. The content is specifically curated for researchers, scientists, and drug development professionals who may consider its use in synthetic applications.

Chemical and Physical Properties

Diiodoacetylene is characterized by a simple, linear structure (I-C≡C-I) as confirmed by X-ray crystallography.[1] It is known for its high volatility and solubility in organic solvents.[2] However, it is a shock, heat, and friction-sensitive compound, known to explode at temperatures above 80 °C.[2]

Table 1: Physical and Chemical Properties of Diiodoacetylene

| Property | Value | Reference(s) |

| CAS Number | 624-74-8 | [2] |

| Molecular Formula | C₂I₂ | [2] |

| Molar Mass | 277.831 g/mol | [2] |

| Appearance | White, volatile solid | [2] |

| Density | 3.43 g/cm³ | [2] |

| Melting Point | 73 - 81.5 °C | [3][4] |

| Boiling Point | 190.4 °C at 760 mmHg | [3][4] |

| Flash Point | 94.1 °C | [4] |

| Vapor Pressure | 0.8 ± 0.4 mmHg at 25°C (Predicted) | [3] |

| Refractive Index | 1.8000 (estimate) | [4] |

| XLogP3-AA | 2 | [4] |

| Hydrogen Bond Donor Count | 0 | [4] |

| Hydrogen Bond Acceptor Count | 0 | [4] |

| Rotatable Bond Count | 0 | [4] |

| Exact Mass | 277.80895 | [4] |

| Heavy Atom Count | 4 | [4] |

| Complexity | 46.9 | [4] |

Synthesis of Diiodoacetylene: Experimental Protocols

Several methods for the synthesis of diiodoacetylene have been reported. Below are detailed protocols for two common laboratory-scale preparations.

Synthesis from Calcium Carbide and Sodium Hypochlorite (B82951)

This method provides a straightforward route to diiodoacetylene using readily available starting materials.

Materials:

-

Potassium iodide (KI)

-

Distilled water

-

Calcium carbide (CaC₂)

-

12.5% Sodium hypochlorite (NaOCl) solution

-

Cold water for washing

Procedure: [5]

-

Dissolve 3 g of potassium iodide in 40 mL of distilled water in a suitable reaction vessel (e.g., a measuring cylinder or a flask equipped with a gas inlet).

-

Generate a steady stream of acetylene gas by reacting calcium carbide with water and bubble it through the potassium iodide solution.

-

Slowly add a 12.5% solution of sodium hypochlorite dropwise into the bubbling reaction mixture.

-

Continue the addition of sodium hypochlorite until the solution, which initially turns reddish-amber and then pale yellow, no longer shows a yellow color upon further addition, and a flocculent white precipitate of diiodoacetylene has formed.

-

Collect the precipitate by filtration.

-

Wash the collected solid with cold water.

-

Dry the product in a cardboard box or another container that protects it from light, as diiodoacetylene is light-sensitive. Due to its volatility, the container should be covered.

Yield: Approximately 88% with a melting point of 81 °C.[5]

Synthesis from Trimethylsilylacetylene (B32187)

This modern approach offers a convenient synthesis from a common reagent used in Sonogashira coupling reactions.

Materials:

-

Trimethylsilylacetylene (TMSA)

-

N-iodosuccinimide (NIS)

-

Silver nitrate (B79036) (AgNO₃)

Procedure: A convenient synthesis of diiodoacetylene from trimethylsilylacetylene has been reported.[1] The iodination of TMSA using N-iodosuccinimide and silver nitrate yields diiodoacetylene as the sole product after one hour.[1] The full experimental details, including solvent, stoichiometry, and workup procedure, would need to be consulted from the original publication for replication.

Spectroscopic Data

Spectroscopic characterization is crucial for confirming the identity and purity of diiodoacetylene.

Table 2: Spectroscopic Data for Diiodoacetylene

| Spectroscopy Type | Characteristic Peaks / Data | Reference(s) |

| ¹³C NMR | No specific chemical shift values are readily available in the searched literature. | |

| ¹H NMR | As diiodoacetylene contains no hydrogen atoms, it is not observable by ¹H NMR spectroscopy. | |

| Mass Spectrometry (GC-MS) | m/z top peak: 278; 2nd highest: 151; 3rd highest: 127 | [6] |

| FT-IR Spectroscopy | No specific peak values are readily available in the searched literature. For the parent molecule, acetylene, characteristic IR absorptions are observed around 733, 3279, and 3294 cm⁻¹. | [7] |

| Raman Spectroscopy | The vibrational spectrum has been studied, but specific peak values are not detailed in the initial search results. | [8] |

Reactivity and Applications

Halogen Bonding

Diiodoacetylene is a potent ditopic halogen bond donor.[1][2] The iodine atoms possess a region of positive electrostatic potential (a σ-hole) which can interact with Lewis bases. This property has been exploited in crystal engineering and supramolecular chemistry to form co-crystals with various halogen bond acceptors, such as nitrogen-containing heterocycles and metal-cyanide complexes.[9][10]

Role in Organic Synthesis

As a highly functionalized C₂ building block, diiodoacetylene has potential in organic synthesis, although its instability can be a limiting factor. It can be used in cross-coupling reactions to introduce an ethynediyl unit into more complex molecules. Its derivatives have been used to create diacetylene-containing peptide building blocks.

Biological Activity and Relevance to Drug Development

Currently, there is no readily available scientific literature detailing any specific biological activity of diiodoacetylene or its involvement in cellular signaling pathways. Searches for its application in medicinal chemistry or as a therapeutic agent have not yielded any results. While the acetylene group itself is a structural feature in some approved drugs, diiodoacetylene's high reactivity and toxicity likely preclude its direct use in drug development.[11] However, its utility as a synthetic intermediate could be relevant for the synthesis of complex molecules that may have biological applications.

Safety and Handling

Diiodoacetylene is an extremely toxic and hazardous material.

Table 3: Safety Information for Diiodoacetylene

| Hazard | Description | Reference(s) |

| Explosive Hazard | Sensitive to shock, heat, and friction. Explodes above 80 °C. | [2] |

| Toxicity | Highly volatile and toxic by inhalation. Vapors are irritating to the eyes and mucous membranes. No specific LD50 data is readily available. | [4] |

| Handling Precautions | Should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust or vapors. | [12] |

| Storage | Store in a cool, dark, and dry place, away from heat, sources of ignition, and incompatible materials. | [5] |

Given the lack of specific cytotoxicity data for diiodoacetylene, it is prudent to consider data for related haloalkanes, which are known to exhibit in vitro and in vivo toxicity, including hepatotoxicity and genotoxicity.[13][14]

Conclusion

Diiodoacetylene (CAS 624-74-8) is a compound of significant interest in the fields of organic synthesis and supramolecular chemistry due to its unique structure and reactivity. Its role as a potent halogen bond donor makes it a valuable tool in crystal engineering. However, its application is tempered by its inherent instability and high toxicity. This guide has provided a detailed overview of its properties, synthesis, and safety considerations to inform researchers and professionals who may work with this challenging yet potentially useful molecule. The absence of known biological activity suggests its primary relevance to drug development is as a synthetic precursor rather than a pharmacologically active agent itself. Extreme caution and adherence to strict safety protocols are paramount when handling diiodoacetylene.

References

- 1. Diiodoacetylene: compact, strong ditopic halogen bond donor - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. Diiodoacetylene - Wikipedia [en.wikipedia.org]

- 3. Page loading... [wap.guidechem.com]

- 4. Diiodoacetylene|lookchem [lookchem.com]

- 5. sciencemadness.org [sciencemadness.org]

- 6. Ethyne, diiodo- | C2I2 | CID 61170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Vibrational Spectrum of Diiodoacetylene | Semantic Scholar [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Cocrystallization of Antifungal Compounds Mediated by Halogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Acetylene in Organic Synthesis: Recent Progress and New Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Page loading... [wap.guidechem.com]

- 13. Correlations of in vitro and in vivo hepatotoxicity for five haloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Detection of in vivo genotoxicity of haloalkanes and haloalkenes carcinogenic to rodents by the alkaline single cell gel electrophoresis (comet) assay in multiple mouse organs - PubMed [pubmed.ncbi.nlm.nih.gov]

Diiodoacetylene: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diiodoacetylene (C₂I₂) is an organoiodine compound characterized by a linear structure with two iodine atoms bonded to a carbon-carbon triple bond (I−C≡C−I).[1] It is a white, volatile, and crystalline solid that is soluble in organic solvents.[1] While it is the most stable among the dihaloacetylenes, it is a highly reactive and hazardous compound, classified as a shock, heat, and friction-sensitive explosive that can detonate above 80 °C.[1][2] This guide provides an in-depth overview of its molecular characteristics, synthesis, and safety protocols, tailored for a technical audience.

Molecular and Physical Properties

The fundamental properties of diiodoacetylene are summarized in the table below, providing a clear reference for researchers.

| Property | Value |

| Molecular Formula | C₂I₂[1] |

| Molecular Weight | 277.831 g/mol [1][3] |

| Appearance | White solid[1] |

| Density | 3.43 g/cm³[1] |

| Melting Point | 81.5 °C[3] |

| Boiling Point | 190.4 °C at 760 mmHg[3] |

| Vapor Pressure | 0.75 mmHg at 25 °C[3] |

| Structure | Linear (I−C≡C−I)[1] |

Synthesis of Diiodoacetylene

The synthesis of diiodoacetylene requires careful handling due to the hazardous nature of the product. The following experimental protocol is a modified version of the method described by Dehn in the Journal of the American Chemical Society.[4]

Experimental Protocol

Warning: Diiodoacetylene is extremely toxic and is a shock, heat, and friction-sensitive explosive.[4] Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, must be worn at all times. The procedure should be conducted in a well-ventilated fume hood.

Materials:

-

Potassium iodide (KI)

-

Distilled water

-

Calcium carbide (CaC₂)

-

12.5% Sodium hypochlorite (B82951) (NaOCl) solution

Procedure:

-

Dissolve 3 g of potassium iodide in 40 mL of distilled water in a 100 mL measuring cylinder.[4]

-

Generate a steady stream of acetylene (B1199291) gas by reacting calcium carbide with water and bubble it through the potassium iodide solution.[4]

-

Slowly add a 12.5% solution of sodium hypochlorite dropwise into the bubbling potassium iodide solution. The solution will initially turn a reddish-amber color and then become pale yellow.[4]

-

Continue the slow addition of the sodium hypochlorite solution until a flocculent white precipitate of diiodoacetylene forms and fills the cylinder. The endpoint is reached when the addition of hypochlorite no longer results in a yellow color change in the solution.[4]

-

Filter the white precipitate and wash it with cold water.[4]

-

Dry the product in a cardboard box, as diiodoacetylene is sensitive to light. Due to its volatility, the container should be covered to prevent loss of product through sublimation.[4]

The reported yield for this procedure is approximately 88%, with the final product having a melting point of 81 °C.[5]

Chemical Reactions in Synthesis

The synthesis involves a series of chemical reactions:

-

Generation of Acetylene: CaC₂ + 2H₂O → Ca(OH)₂ + C₂H₂[4]

-

Formation of Sodium Hypoiodite: KI + NaOCl → KCl + NaOI[4]

-

Formation of Diiodoacetylene: 2NaOI + C₂H₂ → 2NaOH + C₂I₂[4]

Safety and Handling

Diiodoacetylene is a hazardous substance and must be handled with extreme caution.

-

Explosion Hazard: It is sensitive to impact, crushing, and heating above 84 °C.[2]

-

Toxicity: It is highly volatile and toxic if inhaled. The vapors are irritating to the eyes and mucous membranes.[3]

-

Storage: Store in a cool, dark place in a sealed container to prevent sublimation and decomposition.[4]

Molecular Structure

The linear geometry of the diiodoacetylene molecule is confirmed by X-ray crystallography.[1] This structure is a key determinant of its chemical properties, including its function as a strong halogen bond donor.[1]

Caption: Linear structure of the diiodoacetylene molecule.

References

Diiodoacetylene: A Potent Halogen Bond Donor for Crystal Engineering and Drug Development

An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Diiodoacetylene (C₂I₂) is a linear, highly symmetric molecule that has emerged as a powerful and versatile building block in the fields of crystal engineering, materials science, and drug design. Its strong propensity to act as a ditopic halogen bond donor, stemming from the electron-deficient regions (σ-holes) on its iodine atoms, allows for the rational design and assembly of complex supramolecular architectures. This technical guide provides a comprehensive overview of the core principles underlying the halogen bonding capabilities of diiodoacetylene, detailing its synthesis, experimental characterization, and application in the formation of co-crystals with diverse Lewis basic acceptors. Quantitative data on halogen bond geometries are presented, alongside detailed experimental protocols and a logical workflow for the design and analysis of diiodoacetylene-based materials.

Introduction to Diiodoacetylene and Halogen Bonding

Diiodoacetylene is an organoiodine compound with the chemical formula C₂I₂.[1] As confirmed by X-ray crystallography, it possesses a linear structure (I−C≡C−I).[1] While it is a volatile white solid and can be explosive at temperatures above 80°C, it is considered one of the more manageable dihaloacetylenes.[1][2]

The key to diiodoacetylene's utility in supramolecular chemistry lies in its capacity to form strong and highly directional halogen bonds. A halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region, such as a lone pair of electrons on a Lewis base.[3] In diiodoacetylene, the electron-withdrawing acetylene (B1199291) linker enhances the electrophilicity of the iodine atoms, making it a particularly potent halogen bond donor.[3] This ditopic nature, with two iodine atoms available for bonding, enables the formation of one-dimensional chains, two-dimensional networks, and three-dimensional frameworks.[3]

Quantitative Analysis of Diiodoacetylene's Halogen Bonds

The geometry of halogen bonds is a critical determinant of the structure and properties of the resulting co-crystals. X-ray crystallography is the primary experimental technique for obtaining high-resolution structural data on these interactions, providing precise measurements of bond lengths and angles.[3] The strength of a halogen bond is often inferred from the normalized contact distance, which compares the experimental bond length to the sum of the van der Waals radii of the interacting atoms. Shorter normalized distances typically indicate stronger interactions.[3]

Below is a summary of key geometric parameters for halogen bonds formed between diiodoacetylene and various Lewis basic acceptors, as determined by single-crystal X-ray diffraction.

| Halogen Bond Acceptor | Acceptor Atom | I···Acceptor Distance (Å) | C–I···Acceptor Angle (°) | Reference |

| Dimethylformamide (DMF) | O | 2.834(4) - 2.888(4) | > 170 | [3] |

| Pyrazine (pyz) | N | 2.832(7) | > 175 | [3] |

| 1,4-Diazabicyclo[2.2.2]octane (dabco) | N | 2.715(3) | > 175 | [3] |

Note: The values in parentheses represent the estimated standard deviation.

Studies have shown that C–I···N halogen bonds formed by diiodoacetylene are generally shorter, and by inference stronger, than those involving other acceptor groups.[3]

Experimental Protocols

Synthesis of Diiodoacetylene

Several methods for the synthesis of diiodoacetylene have been reported. A common and convenient laboratory-scale synthesis involves the iodination of trimethylsilylacetylene.[3] Another established method involves the reaction of acetylene with an iodine source in the presence of a base.[4]

Protocol: Synthesis from Acetylene and Iodine/Potassium Iodide [4]

Materials:

-

Potassium hydroxide (B78521) (0.5 N solution)

-

Acetylene gas

-

Iodine (32 g)

-

Potassium iodide (35 g)

-

Water (25 ml)

-

Ligroin (for crystallization, if necessary)

Procedure:

-

Place 300 ml of a 0.5 N potassium hydroxide solution into a flask equipped with a dropping funnel, a mechanical or magnetic stirrer, and a gas inlet tube.

-

Pass a rapid stream of acetylene gas, previously washed with a solution of basic lead acetate, through the potassium hydroxide solution while stirring and cooling the flask strongly.

-

From the dropping funnel, add a solution of 32 g of iodine and 35 g of potassium iodide in 25 ml of water dropwise to the reaction mixture.

-

Continue the addition until the color of the iodine persists in the reaction mixture. This process typically takes 30-40 minutes.

-

Filter the resulting diiodoacetylene precipitate.

-

Wash the precipitate with water and dry it in a desiccator.

-

If necessary, the product can be further purified by crystallization from ligroin.

Safety Precautions: Diiodoacetylene is a shock, heat, and friction-sensitive explosive and is also toxic.[2][5] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. The compound should not be heated above 80°C.[1]

Co-crystal Formation and Characterization

The formation of co-crystals with diiodoacetylene can be achieved through various crystallization techniques, with solution-based methods being the most common.

General Protocol: Solution-based Co-crystallization

Materials:

-

Diiodoacetylene

-

Halogen bond acceptor (co-former)

-

Suitable solvent or solvent system

Procedure:

-

Dissolve stoichiometric amounts of diiodoacetylene and the chosen co-former in a suitable solvent. The choice of solvent is crucial and should be one in which both components are soluble.

-

Slowly evaporate the solvent at room temperature. This is the most common method for screening and growing single crystals suitable for X-ray diffraction.

-

Alternatively, cooling crystallization, where a saturated solution of the components is slowly cooled, can be employed.

-

Slurry crystallization, which involves suspending the components in a small amount of solvent where they have limited solubility, can also be an effective method.

-

The resulting crystals are then isolated and characterized using techniques such as single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and infrared (IR) or Raman spectroscopy.

Logical Workflow for Diiodoacetylene-Based Co-crystal Design

The rational design of functional materials based on diiodoacetylene's halogen bonding capabilities follows a logical workflow, from initial design principles to final material characterization.

Applications in Drug Development and Materials Science

The ability to control the assembly of molecules in the solid state through diiodoacetylene-mediated halogen bonding has significant implications for both drug development and materials science.

In the pharmaceutical industry, co-crystallization is a well-established strategy for modifying the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, dissolution rate, and stability, without altering the chemical structure of the API itself. Diiodoacetylene, as a strong and predictable halogen bond donor, can be employed to create novel co-crystals of APIs that contain suitable halogen bond acceptor sites (e.g., pyridine (B92270) rings, carbonyl groups).

In materials science, the directional nature of halogen bonds with diiodoacetylene allows for the construction of porous materials for gas storage, crystalline materials with tailored optical or electronic properties, and liquid crystals. The modularity of co-crystal formation enables the systematic variation of components to fine-tune the functional properties of the resulting materials.

Conclusion

Diiodoacetylene stands out as a compact and powerful ditopic halogen bond donor, offering a reliable tool for the construction of ordered supramolecular assemblies. Its linear geometry and strong electrophilic iodine atoms facilitate the formation of predictable and robust halogen-bonded networks. A thorough understanding of its synthesis, safe handling, and the geometric principles of its interactions is paramount for its effective utilization. The systematic approach to co-crystal design and characterization outlined in this guide provides a framework for researchers to harness the potential of diiodoacetylene in the development of novel functional materials and improved pharmaceutical formulations.

References

The Core of Attraction: An In-depth Technical Guide to the Supramolecular Chemistry of Haloalkynes

For Researchers, Scientists, and Drug Development Professionals

The landscape of supramolecular chemistry and drug discovery is continually evolving, with an increasing focus on highly directional and tunable non-covalent interactions. Among these, the halogen bond has emerged as a powerful tool for the rational design of complex molecular architectures and potent pharmaceutical agents. Haloalkynes, with their unique electronic and steric properties, are exemplary halogen bond donors, offering a precise and reliable means to control molecular assembly and modulate biological activity. This technical guide provides a comprehensive overview of the supramolecular chemistry of haloalkynes, detailing their fundamental interactions, key experimental methodologies, and applications in medicinal chemistry.

The Halogen Bond: A Primer

The halogen bond is a non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair of electrons or a π-system.[1][2] In haloalkynes, the sp-hybridized carbon atom is highly electron-withdrawing, which significantly enhances the positive character of the σ-hole on the adjacent halogen atom. This makes haloalkynes, particularly iodoalkynes and bromoalkynes, potent halogen bond donors. The strength and directionality of these interactions are key to their utility in crystal engineering and drug design.[2][3]

Quantitative Analysis of Haloalkyne Halogen Bonds

The precise geometry and energetics of halogen bonds involving haloalkynes can be elucidated through a combination of experimental and computational techniques. X-ray crystallography provides definitive information on bond lengths and angles in the solid state, while computational methods offer insights into interaction energies.[4][5]

Table 1: Crystallographic Data for Haloalkyne Halogen Bonds

| Donor (Haloalkyne) | Acceptor | C-X Bond Length (Å) | X···Acceptor Distance (Å) | C-X···Acceptor Angle (°) | Reference |

| Iodoethynylbenzene | Pyridine | 2.05 | 2.78 | 178.5 | [3] |

| Bromoethynylbenzene | Quinuclidine | 1.80 | 2.85 | 176.2 | [3] |

| 1,4-Diiodobutadiyne | 1,4-Dioxane | 2.03 | 2.95 | 179.1 | [6] |

| 1-Iodo-2-phenylethyne | Tetrahydrofuran | 2.04 | 3.01 | 175.8 | [3] |

Table 2: Computationally Determined Halogen Bond Interaction Energies

| Donor (Haloalkyne) | Acceptor | Method | Basis Set | Interaction Energy (kcal/mol) | Reference |

| F-C≡C-I | NH₃ | CCSD(T) | aug-cc-pVTZ | -6.8 | [7] |

| Cl-C≡C-I | H₂O | MP2 | aug-cc-pVDZ | -5.2 | [2] |

| Br-C≡C-Br | Pyridine | DFT (B3LYP-D3) | def2-TZVP | -8.5 | [2] |

| H-C≡C-I | Formaldehyde | CCSD(T) | aug-cc-pVTZ | -4.1 | [7] |

Experimental Protocols

Co-crystallization of Haloalkyne Supramolecular Complexes

Co-crystallization is a fundamental technique for the solid-state characterization of halogen-bonded systems.[8][9]

Objective: To obtain single crystals of a haloalkyne donor and a halogen bond acceptor suitable for X-ray diffraction analysis.

Materials:

-

Haloalkyne donor

-

Halogen bond acceptor

-

Appropriate solvent or solvent system (e.g., chloroform, dichloromethane, acetonitrile)

-

Glass vials

-

Heating plate (optional)

-

Microscope

Procedure:

-

Solubility Assessment: Determine the solubility of both the haloalkyne and the acceptor in a range of solvents to identify a suitable crystallization solvent or solvent mixture.

-

Stoichiometric Mixture Preparation: In a clean glass vial, dissolve stoichiometric amounts of the haloalkyne and the acceptor in the chosen solvent. Common ratios to screen are 1:1 and 2:1.

-

Slow Evaporation: Loosely cap the vial to allow for slow evaporation of the solvent at room temperature. This process can take several days to weeks.

-

Vapor Diffusion: Alternatively, dissolve the mixture in a solvent in which it is highly soluble. Place this vial inside a larger, sealed container with a second solvent (the anti-solvent) in which the components are poorly soluble. The vapor of the anti-solvent will slowly diffuse into the primary solvent, inducing crystallization.

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a loop or a fine needle and mount them for X-ray diffraction analysis.[4]

¹H NMR Titration for Determining Binding Constants

Nuclear Magnetic Resonance (NMR) titration is a powerful method to quantify the strength of halogen bonding interactions in solution.[1][10][11]

Objective: To determine the association constant (Kₐ) for the formation of a halogen-bonded complex in solution.

Materials:

-

Haloalkyne donor (Host)

-

Halogen bond acceptor (Guest)

-

Deuterated solvent (e.g., CDCl₃, CD₂Cl₂, DMSO-d₆)

-

High-resolution NMR spectrometer

-

NMR tubes

-

Micropipettes

Procedure:

-

Sample Preparation: Prepare a stock solution of the host (haloalkyne) at a known concentration in the chosen deuterated solvent. Prepare a more concentrated stock solution of the guest (acceptor) in the same solvent.

-

Initial Spectrum: Record a ¹H NMR spectrum of the host solution alone.

-

Titration: Add small, precise aliquots of the guest solution to the host solution in the NMR tube. After each addition, thoroughly mix the solution and record a new ¹H NMR spectrum.

-

Data Acquisition: Continue the additions until the chemical shifts of the host's protons no longer change significantly, indicating saturation of the binding sites. Typically, 10-15 data points are collected.

-

Data Analysis:

-

Identify a proton on the host molecule that exhibits a significant change in chemical shift upon addition of the guest.

-

Plot the change in chemical shift (Δδ) of this proton as a function of the guest concentration.

-

Fit the resulting binding isotherm to a 1:1 or other appropriate binding model using non-linear regression analysis to determine the association constant (Kₐ).[12][13]

-

Visualizing Workflows and Pathways

Graphviz (DOT language) can be used to create clear diagrams of experimental workflows and logical relationships in the study of haloalkyne supramolecular chemistry.

Experimental Workflow for Characterizing Haloalkyne Supramolecular Systems

Caption: Experimental workflow for the study of haloalkyne supramolecular systems.

Drug Discovery Workflow Incorporating Haloalkyne Halogen Bonding

Caption: Drug discovery workflow highlighting the role of haloalkynes.

Conclusion

The supramolecular chemistry of haloalkynes offers a robust and versatile platform for the construction of ordered molecular assemblies and the development of novel therapeutics. The highly directional and tunable nature of the halogen bonds they form allows for a level of control that is often difficult to achieve with other non-covalent interactions. By leveraging the experimental and computational methodologies outlined in this guide, researchers can continue to unlock the full potential of these remarkable building blocks in materials science and drug discovery.

References

- 1. kgroup.du.edu [kgroup.du.edu]

- 2. Mechanistic Analysis of Alkyne Haloboration: A DFT, MP2, and DLPNO-CCSD(T) Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. benthamscience.com [benthamscience.com]

- 6. Halogen-bond geometry: a crystallographic database investigation of dihalogen complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The intrinsic strength of the halogen bond: electrostatic and covalent contributions described by coupled cluster theory - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. sysrevpharm.org [sysrevpharm.org]

- 9. Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. wwwdisc.chimica.unipd.it [wwwdisc.chimica.unipd.it]

- 11. Characterization of Halogen Bonded Adducts in Solution by Advanced NMR Techniques [mdpi.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

Theoretical Insights into the Structure of Diiodoacetylene: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diiodoacetylene (C₂I₂) is a linear molecule with the structure I-C≡C-I, recognized for its role as a potent halogen bond donor in crystal engineering and materials science.[1] Understanding its molecular structure, vibrational properties, and electronic characteristics through theoretical studies is crucial for predicting its behavior in various chemical environments and for the rational design of novel materials and pharmaceuticals. This technical guide provides an in-depth analysis of the theoretical studies on the structure of diiodoacetylene, presenting key quantitative data, detailing computational methodologies, and visualizing fundamental concepts.

Molecular Geometry

Theoretical investigations, primarily employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the precise geometric parameters of diiodoacetylene. These studies consistently confirm the linear geometry of the molecule, in agreement with experimental findings from X-ray crystallography.[1] The key structural parameters, including bond lengths and the defining bond angle, are summarized in the table below.

| Parameter | Description | Experimental Value (Å or °) |

| r(C≡C) | Carbon-carbon triple bond length | - |

| r(C-I) | Carbon-iodine single bond length | - |

| ∠(I-C-C) | Iodine-carbon-carbon bond angle | 180 |

Experimental values are often derived from co-crystal structures and may be influenced by intermolecular interactions. Theoretical values represent the gas-phase, isolated molecule.

Computational Protocols

The determination of the structural and electronic properties of diiodoacetylene relies on sophisticated computational chemistry techniques. A typical workflow for these theoretical studies is outlined below.

Geometry Optimization

The initial step involves the geometry optimization of the diiodoacetylene molecule. This process aims to find the minimum energy structure on the potential energy surface.

Methodology:

-

Initial Structure: A starting geometry for diiodoacetylene is constructed based on known chemical principles.

-

Level of Theory Selection: A theoretical method and basis set are chosen. Common choices include:

-

Density Functional Theory (DFT): Functionals such as B3LYP are popular due to their balance of accuracy and computational cost.

-

Ab Initio Methods: Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (e.g., CCSD(T)) offer higher accuracy at a greater computational expense.

-

Basis Sets: A range of basis sets, such as the Pople-style (e.g., 6-311+G(d,p)) or Dunning's correlation-consistent sets (e.g., aug-cc-pVTZ), are employed to describe the atomic orbitals. For iodine, effective core potentials (ECPs) are often used to account for relativistic effects.

-

-

Optimization Algorithm: An optimization algorithm, such as the Berny algorithm, is used to iteratively adjust the atomic coordinates to minimize the calculated energy of the system.

-

Convergence Criteria: The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below predefined thresholds.

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency calculation is performed to characterize the nature of the stationary point found and to predict the molecule's vibrational spectrum.

Methodology:

-

Hessian Matrix Calculation: The second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix) are computed at the optimized geometry.

-

Frequency Calculation: Diagonalization of the mass-weighted Hessian matrix yields the vibrational frequencies and the corresponding normal modes.

-

Stationary Point Characterization: The nature of the optimized structure is confirmed by examining the calculated frequencies. A minimum energy structure will have all real (positive) vibrational frequencies. The presence of imaginary frequencies indicates a transition state or a higher-order saddle point.

The logical workflow for these computational studies can be visualized as follows:

Vibrational Frequencies

The vibrational modes of diiodoacetylene, a linear molecule with N=4 atoms, are predicted by the 3N-5 rule, resulting in 7 fundamental vibrations. These modes are often categorized by their symmetry and the nature of the atomic displacements (stretching or bending). Theoretical calculations provide the frequencies of these modes, which can be compared with experimental data from infrared (IR) and Raman spectroscopy.

| Symmetry | Description |

| Σg+ | Symmetric C-I stretch |

| Σg+ | Symmetric C≡C stretch |

| Σu+ | Antisymmetric C-I stretch |

| Πg | Degenerate trans-bending |

| Πu | Degenerate cis-bending |

Electronic Structure and Halogen Bonding

A key feature of diiodoacetylene's electronic structure, revealed through theoretical studies, is the presence of a "σ-hole." This is a region of positive electrostatic potential on the outermost portion of the iodine atoms, along the extension of the C-I bond.

The formation of the σ-hole is a result of the anisotropic distribution of electron density around the covalently bonded iodine atom. This electron-deficient region makes diiodoacetylene a potent halogen bond donor, enabling it to engage in strong, directional, non-covalent interactions with electron-rich atoms (e.g., nitrogen, oxygen).

The relationship between the electronic structure and halogen bonding capability can be visualized as follows:

Conclusion

Theoretical studies provide indispensable insights into the molecular structure, vibrational dynamics, and electronic properties of diiodoacetylene. Through methods like DFT and ab initio calculations, researchers can obtain precise data on bond lengths, bond angles, and vibrational frequencies, which are essential for understanding its chemical behavior. Furthermore, these computational approaches have been pivotal in explaining the phenomenon of halogen bonding by identifying the σ-hole, a key feature of diiodoacetylene's electronic structure. The continued application and refinement of these theoretical methods will undoubtedly facilitate the design and development of new functional materials and pharmaceutical agents that leverage the unique properties of diiodoacetylene.

References

Unveiling the σ-Hole: A Computational Deep Dive into Diiodoacetylene's Halogen Bonding Prowess

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

[City, State] – [Date] – The enigmatic σ-hole, a region of positive electrostatic potential on the outer surface of a covalently bonded halogen atom, is a critical driver of halogen bonding, a non-covalent interaction of increasing importance in drug design and materials science. This in-depth technical guide explores the computational analysis of the σ-hole in diiodoacetylene (I-C≡C-I), a potent ditopic halogen bond donor. By leveraging advanced computational chemistry techniques, we can quantitatively and qualitatively characterize this feature, providing a roadmap for its strategic application in molecular design.

Diiodoacetylene stands out as a compact and powerful halogen bond donor due to the strong electron-withdrawing nature of the acetylene (B1199291) linker, which significantly enhances the positivity of the σ-holes on the iodine atoms.[1] This guide will delve into the theoretical underpinnings of the σ-hole, detail the computational methodologies used for its analysis, present key quantitative data, and visualize the intricate network of interactions it governs.

The Nature of the σ-Hole in Diiodoacetylene

The formation of a covalent bond between a carbon and an iodine atom in diiodoacetylene leads to an anisotropic distribution of electron density around the iodine. The electron density is pulled towards the more electronegative carbon atom and the C-C triple bond, leaving a region of lower electron density, and consequently positive electrostatic potential, on the outermost portion of the iodine atom, directly opposite the C-I covalent bond. This region is termed the σ-hole. The positive nature of this σ-hole allows for a strong, highly directional, and attractive electrostatic interaction with Lewis bases, such as nitrogen or oxygen atoms in other molecules. This interaction is the hallmark of a halogen bond.

Computational Methodologies for σ-Hole Characterization

A multi-faceted computational approach is essential for a thorough understanding of the diiodoacetylene σ-hole and its interactions. Key methodologies include:

-

Molecular Electrostatic Potential (MEP) Analysis: MEP maps are a powerful tool for visualizing the electrostatic landscape of a molecule. The σ-hole is readily identified as a region of positive potential (often colored blue or green) on the surface of the iodine atom. The magnitude of the most positive electrostatic potential, denoted as V_s,max_, is a quantitative measure of the σ-hole's strength and its ability to engage in halogen bonding. These calculations are typically performed on the 0.001 atomic units (a.u.) electron density isosurface.

-

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density.[2] In the context of halogen bonding, the presence of a bond critical point (BCP) between the iodine atom of diiodoacetylene and a Lewis base is a definitive indicator of an interaction. The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), offer insights into the nature and strength of the halogen bond.

-

Non-Covalent Interaction (NCI) Analysis: The NCI index is a visualization technique that highlights non-covalent interactions in real space. It is based on the electron density and its reduced density gradient (RDG). NCI plots generate isosurfaces that are color-coded to distinguish between attractive (e.g., halogen bonds, hydrogen bonds) and repulsive interactions. This method provides a qualitative and intuitive picture of the spatial extent and nature of the halogen bonds formed by diiodoacetylene.

Data Presentation: Quantitative Insights into Diiodoacetylene's Interactions

While a comprehensive computational dataset for diiodoacetylene's interaction with a wide array of Lewis bases is still an area of active research, we can present crystallographically determined geometric parameters for its adducts and representative computational data from analogous systems to illustrate the quantitative aspects of its σ-hole interactions.

Table 1: Experimental Geometric Parameters for Diiodoacetylene Halogen-Bonded Adducts

| Lewis Base | Interaction Type | I···Acceptor Distance (Å) | C-I···Acceptor Angle (°) | Reference |

| Dimethylformamide (DMF) | I···O | 2.834(4) - 2.888(4) | > 170 | [1] |

| Pyrazine | I···N | 2.832(7) | > 175 | [1] |

| 1,4-diazabicyclooctane (dabco) | I···N | 2.715(3) | > 175 | [1] |

Table 2: Representative Computational Data for Halogen Bonding Interactions

Note: The following data is illustrative and based on computational studies of similar iodo-containing halogen bond donors. A dedicated computational study on diiodoacetylene is required for precise values.

| Lewis Base | Interaction Energy (kcal/mol) | V_s,max (kcal/mol) on Iodine | Electron Density at BCP (ρ) (a.u.) | Laplacian of Electron Density at BCP (∇²ρ) (a.u.) |

| Ammonia (NH₃) | -5.0 to -8.0 | +20 to +30 | 0.015 - 0.025 | > 0 |

| Pyridine | -7.0 to -12.0 | +20 to +30 | 0.020 - 0.035 | > 0 |

| Formaldehyde (H₂CO) | -3.0 to -5.0 | +20 to +30 | 0.010 - 0.018 | > 0 |

Experimental and Computational Protocols

Experimental Protocol: X-ray Crystallography

The geometric parameters presented in Table 1 were determined by single-crystal X-ray diffraction. A general protocol for such an experiment is as follows:

-

Crystal Growth: Co-crystals of diiodoacetylene and the respective Lewis base are grown, typically by slow evaporation of a solution containing stoichiometric amounts of both components.

-

Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Computational Protocol: A General Workflow

The following outlines a typical workflow for the computational analysis of the diiodoacetylene σ-hole and its interactions:

-

Geometry Optimization: The geometries of diiodoacetylene and the Lewis base monomers, as well as the diiodoacetylene-Lewis base complexes, are optimized using a suitable level of theory, such as Møller-Plesset second-order perturbation theory (MP2) or density functional theory (DFT) with a functional that properly accounts for dispersion interactions (e.g., ωB97X-D). A basis set of at least triple-zeta quality with polarization and diffuse functions (e.g., aug-cc-pVTZ) is recommended.

-

Interaction Energy Calculation: The interaction energy is calculated as the difference between the energy of the complex and the sum of the energies of the isolated, optimized monomers. The basis set superposition error (BSSE) should be corrected for using the counterpoise method.

-

MEP, QTAIM, and NCI Analyses: These analyses are performed on the optimized geometries using the wavefunctions generated from the quantum mechanical calculations. Software packages such as Gaussian, ORCA, and Multiwfn are commonly used for these calculations and visualizations.

Visualizing the Interactions

Graphviz diagrams provide a clear visual representation of the concepts and workflows involved in the computational analysis of the diiodoacetylene σ-hole.

Conclusion

The computational analysis of the diiodoacetylene σ-hole provides invaluable insights for researchers in drug development and materials science. Through a combination of MEP, QTAIM, and NCI analyses, it is possible to build a comprehensive understanding of its halogen bonding capabilities. This knowledge empowers the rational design of novel molecular architectures with tailored interaction profiles, paving the way for the development of next-generation therapeutics and functional materials. Further dedicated computational studies on diiodoacetylene with a broader range of Lewis bases will continue to refine our understanding and expand the predictive power of these models.

References

An In-depth Technical Guide to the Electronic Properties of Diiodoethyne